5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-sulfonamide
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Overview
Description
5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-sulfonamide: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-sulfonamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through a free radical cyclization cascade or proton quantum tunneling, which provides high yield and fewer side reactions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzofuran derivative with sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-sulfonamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a valuable candidate for drug development .
Medicine: The compound’s pharmacological properties are being investigated for potential therapeutic applications. Its anti-tumor and antibacterial activities are of particular interest in the development of new medications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Disrupting Cellular Processes: The compound may interfere with essential cellular processes, leading to cell death or growth inhibition.
Modulating Signaling Pathways: It can modulate signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: A structurally similar compound with different substituents.
5-Nitro-2-methyl-2,3-dihydro-1-benzofuran: Another derivative with a nitro group instead of a bromine atom.
5-Chloro-2-methyl-2,3-dihydro-1-benzofuran: A compound with a chlorine atom at the 5-position.
Uniqueness: 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-sulfonamide is unique due to the presence of both the bromine and sulfonamide groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
89819-22-7 |
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Molecular Formula |
C9H10BrNO3S |
Molecular Weight |
292.15 g/mol |
IUPAC Name |
5-bromo-2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide |
InChI |
InChI=1S/C9H10BrNO3S/c1-5-2-6-3-7(10)4-8(9(6)14-5)15(11,12)13/h3-5H,2H2,1H3,(H2,11,12,13) |
InChI Key |
OWEREHWTQAKJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)Br)S(=O)(=O)N |
Origin of Product |
United States |
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